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Amylopectin, acetate phosphate - 113894-91-0

Amylopectin, acetate phosphate

Catalog Number: EVT-1508712
CAS Number: 113894-91-0
Molecular Formula: C16H17NO2S
Molecular Weight: 0
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Product Introduction

Source

Amylopectin is typically sourced from various starch-rich plants, with corn and potatoes being the most common. The acetate phosphate modification is achieved through chemical processes that involve acetic acid or acetic anhydride in the presence of catalysts like phosphoric acid or methanesulfonic acid. These modifications enhance the functional properties of amylopectin for various applications in food and pharmaceuticals.

Classification

Amylopectin, acetate phosphate can be classified as:

  • Polysaccharide: A carbohydrate polymer composed of numerous glucose units.
  • Modified Starch: A starch derivative that has been chemically altered to improve its properties.
Synthesis Analysis

Methods

The synthesis of amylopectin, acetate phosphate involves several steps:

  1. Preparation of Starch: Granular starch is treated with acetic acid or acetic anhydride.
  2. Catalysis: An acid catalyst, such as methanesulfonic acid or phosphoric acid, is introduced to facilitate the acetylation process.
  3. Reaction Conditions: The reaction typically occurs at elevated temperatures (70°C to 90°C) for a specified duration (10 minutes to several hours), allowing for complete acetylation and phosphorylation.

Technical Details

The synthesis process may include:

  • Heating the starch mixture to promote solubilization.
  • Gradual addition of acetic anhydride while maintaining specific temperature conditions to ensure controlled reaction rates.
  • Monitoring viscosity changes as an indicator of successful acetylation.

The yield and molecular weight distribution of the resulting amylopectin can be analyzed using techniques like size exclusion chromatography, which helps determine the effectiveness of the modification process .

Molecular Structure Analysis

Structure

Amylopectin consists of long chains of glucose units linked primarily by α-1,4 glycosidic bonds, with branching occurring via α-1,6 linkages. The introduction of acetate and phosphate groups alters the hydrogen bonding within the molecule, leading to changes in crystallinity and solubility.

Data

The molecular weight of amylopectin varies significantly based on its source and processing conditions but typically ranges from several hundred thousand to several million daltons. The structural analysis reveals that the degree of branching and chain length distribution directly influences its physical properties .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formation of amylopectin, acetate phosphate include:

  • Acetylation: The reaction between starch and acetic anhydride produces acetylated derivatives.
  • Phosphorylation: Phosphate groups are introduced through reactions involving phosphoric acid, modifying the hydroxyl groups on glucose units.

Technical Details

These reactions can be monitored through changes in viscosity and pH levels during synthesis. The presence of functional groups can be confirmed using spectroscopic methods such as infrared spectroscopy.

Mechanism of Action

Process

The mechanism by which amylopectin, acetate phosphate functions involves:

  1. Hydrogen Bond Disruption: The introduction of acetate and phosphate groups disrupts existing hydrogen bonds within the amylopectin structure.
  2. Increased Solubility: These modifications enhance solubility in water, making it more accessible for enzymatic action during digestion or processing.
  3. Altered Gelatinization Properties: The modified structure affects gelatinization temperatures and pasting behavior, which are critical for food applications.

Data

Studies have shown that phosphorylated amylopectin exhibits reduced crystallinity compared to unmodified forms, leading to improved functionality in various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or granules.
  • Solubility: Enhanced solubility in water due to chemical modifications.
  • Viscosity: Increased viscosity when dissolved in water compared to native amylopectin.

Chemical Properties

  • pH Stability: Generally stable within a pH range suitable for food applications.
  • Thermal Stability: Modified amylopectin shows altered thermal properties, affecting its behavior during cooking or processing.

Relevant data indicates that these modifications lead to significant changes in texture and mouthfeel when used in food products .

Applications

Amylopectin, acetate phosphate has diverse applications across various fields:

  • Food Industry: Used as a thickening agent, stabilizer, or emulsifier in sauces, dressings, and baked goods due to its improved solubility and texture-enhancing properties.
  • Pharmaceuticals: Employed as a binder or excipient in drug formulations because of its biocompatibility and modified release profiles.
  • Biotechnology: Utilized in research for studying starch metabolism and enzyme interactions due to its unique structural characteristics.
Structural Characterization of Amylopectin

Molecular Architecture of Amylopectin

Branching Patterns: α(1→4) and α(1→6) Glycosidic Linkages

Amylopectin is a highly branched glucose polymer comprising linear chains of α(1→4)-linked glucosyl units interconnected by α(1→6) glycosidic bonds at branch points. This branching occurs every 20–25 glucose residues, forming a tree-like structure with two chain types: A-chains (unsubstituted, terminating in non-reducing ends) and B-chains (carrying other chains via α(1→6) linkages). The ratio of A:B chains typically ranges from 0.8 to 1.4 [2] [5] [6]. The extensive branching creates numerous non-reducing ends, facilitating rapid enzymatic degradation compared to amylose. The α(1→6) bonds introduce steric constraints that disrupt helical formation, enhancing solubility and dictating the polymer’s physicochemical behavior [2] [6].

Table 1: Key Structural Features of Amylopectin

FeatureDescriptionFunctional Implication
α(1→4) linkagesLinear backbone segments; form left-handed helicesStabilizes crystalline domains
α(1→6) linkagesBranch points every 20–25 glucose residues; ~5% of total bondsDisrupts helices; increases solubility
A-chainsUnbranched chains terminating in non-reducing endsPrimary enzymatic hydrolysis sites
B-chainsChains carrying ≥1 side chain via α(1→6) bondsStructural backbone for cluster formation
Glucose units per molecule2,000–200,000Determines granule size and hydration capacity

Cluster Model vs. Backbone Model for Supramolecular Organization

Two primary models describe amylopectin’s hierarchical organization:

  • Cluster Model: Proposes dense regions of parallel glucan chains forming double helices (crystalline lamellae), interspersed with amorphous regions containing branch points. Crystalline lamellae are 4–6 nm thick, with chains spanning multiple clusters (B2/B3-chains) [2] [4].
  • Backbone-Building Block (BB) Model: Suggests long "backbone" chains carrying smaller, branched "building blocks" (10–20 glucose units). Building blocks attach to the backbone via their reducing ends, creating a less ordered structure than the cluster model [2] [4].

Small-angle X-ray scattering (SAXS) studies support the cluster model, revealing a repeat distance of 8–9 nm between crystalline lamellae in wild-type cereal starches. Mutants lacking branching enzyme IIb (e.g., rice ae mutants) exhibit reduced cluster sizes (8.24 nm vs. 8.81 nm in wild-type), confirming BEIIb’s role in forming short chains within crystalline domains [4].

Role of Phosphate Groups in Amylopectin Structure

Phosphate esters (primarily monoesters at C6 or C3 positions) are covalently bound to amylopectin, introducing negative charges that disrupt crystalline packing. Phosphorylation occurs at a density of 1 phosphate group per 100–500 glucose units, predominantly in amorphous regions. These groups:

  • Enhance Hydration: Via electrostatic interactions with water molecules [1] [7].
  • Facilitate Enzymatic Degradation: By increasing granule surface accessibility [7].
  • Inhibit Recrystallization: Phosphate esters sterically hinder double-helix realignment during retrogradation [1] [2].

Crystalline and Amorphous Domains

A-Type vs. B-Type Crystallinity in Starch Granules

Starch granules exhibit distinct crystalline polymorphs:

  • A-Type: Densely packed monoclinic lattice with 8 water molecules per unit cell. Found in cereal endosperms (e.g., rice, maize). Characterized by strong XRD peaks at 15°, 17°, 18°, and 23° (2θ) [2] [4].
  • B-Type: Hexagonal lattice with 36 water molecules per unit cell. Typical of tubers (e.g., potato) and high-amylose cereals. Shows XRD peaks at 5.6°, 15°, 17°, 22°, and 24° (2θ) [2] [4].

The A-type structure has tighter chain packing and lower hydration capacity than B-type. Mutations disrupting branching enzyme IIb (e.g., rice ae mutants) shift crystallinity from A-type to B-type due to longer external chain lengths and altered branching patterns [4].

Table 2: Characteristics of Starch Crystalline Polymorphs

PropertyA-Type CrystallinityB-Type Crystallinity
Botanical SourcesCereals (rice, wheat, maize)Tubers (potato), high-amylose mutants
XRD Peaks (2θ)15°, 17°, 18°, 23°5.6°, 15°, 17°, 22°, 24°
Water Molecules/Unit Cell836
Chain PackingTight, monoclinicOpen, hexagonal
Hydration CapacityLowHigh

Impact of Phosphate Esters on Crystalline Packing

Phosphate esters impede crystalline perfection through:

  • Steric Hindrance: Bulky phosphate groups disrupt alignment of adjacent glucan chains.
  • Electrostatic Repulsion: Negative charges prevent close chain association [1] [7].

Solid-state NMR studies show phosphate esters reduce crystallinity by 15–30% in potato starch (high phosphate) compared to rice starch (low phosphate). This explains the higher swelling power and lower gelatinization temperatures of phosphate-rich starches [1] [7].

Interaction of Amylopectin with Acetate Derivatives

Acetate Phosphate as a Counterion in Starch Granules

Acetate ions (CH₃COO⁻) can coordinate with phosphate monoesters in amylopectin, forming charge-assisted hydrogen bonds. This occurs during chemical modification (e.g., acetylation with acetic anhydride), where acetate esters replace hydroxyl groups at C2, C3, or C6 positions. Key interactions include:

  • Ion-Dipole Coordination: Acetate’s carbonyl oxygen binds to phosphate-bound protons [3] [6].
  • Altered Solvation: Acetate-phosphate complexes increase granule hydrophobicity, reducing water absorption by 20–40% [3].

Steric and Electronic Effects of Phosphate-Acetate Coordination

The phosphate-acetate interaction modifies amylopectin’s conformation:

  • Steric Effects: Acetyl groups (size: ~4.4 Å) sterically block double-helix formation. Degree of substitution (DS) >0.5 eliminates X-ray crystallinity [3].
  • Electronic Effects: Phosphate’s negative charge is partially neutralized by acetate, reducing electrostatic repulsion between chains. This enhances thermal stability but lowers gelatinization onset by 10–15°C [3] [6].

Table 3: Impact of Acetylation on Amylopectin Properties

Modification ParameterStructural ChangeFunctional Consequence
Low Acetylation (DS < 0.3)Acetate esters in amorphous regions↑ Swelling power; ↓ gelatinization temperature
High Acetylation (DS > 0.5)Acetate esters disrupt crystalline lamellaeLoss of birefringence; thermoplastic behavior
Phosphate CoordinationAcetate neutralizes phosphate charge↑ Thermal stability; ↓ retrogradation

Properties

CAS Number

113894-91-0

Product Name

Amylopectin, acetate phosphate

Molecular Formula

C16H17NO2S

Synonyms

Amylopectin, acetate phosphate

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